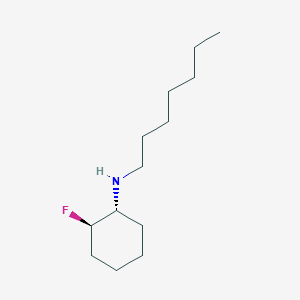![molecular formula C11H14ClNO B1485623 trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2154273-34-2](/img/structure/B1485623.png)
trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol, also known as trans-2-Aminocyclobutan-1-ol (TACO), is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a cyclic amine with a unique three-membered ring structure, which is highly reactive and has been used in a variety of synthetic pathways. The compound has also been studied for its potential pharmacological and therapeutic applications.
Scientific Research Applications
TACO has been studied for its potential applications in the field of medicinal chemistry. It has been used as a reagent in the synthesis of various biologically active compounds, such as antibiotics and antifungals. TACO has also been used for the synthesis of peptides, nucleosides, and nucleotides. Furthermore, TACO has been used in the synthesis of cyclic peptides, which have potential applications in the development of novel drugs.
Mechanism of Action
The mechanism of action of TACO is not fully understood. However, it is believed that the molecule can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reaction can lead to the formation of cyclic peptides, which can then be used in the synthesis of biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of TACO are not yet fully understood. However, it has been suggested that the molecule can interact with various cellular targets, such as enzymes and receptors, leading to the modulation of various cellular processes. It has also been suggested that TACO can interact with DNA and RNA, leading to the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using TACO in laboratory experiments include its high reactivity and its ability to be used in a variety of synthetic pathways. Furthermore, TACO is relatively inexpensive and can be stored for long periods of time without degradation. However, TACO is highly reactive and can be difficult to handle, so proper safety precautions must be taken when working with the compound.
Future Directions
Future research on TACO could focus on the development of novel synthetic pathways for the synthesis of biologically active compounds. Additionally, further research could be done to better understand the biochemical and physiological effects of TACO. Furthermore, further research could be done to identify potential therapeutic applications of TACO. Finally, research could be done to identify new ways to optimize the synthesis of TACO.
properties
IUPAC Name |
(1R,2R)-2-(3-chloro-2-methylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-8(12)3-2-4-9(7)13-10-5-6-11(10)14/h2-4,10-11,13-14H,5-6H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWNHESFOLHZHO-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485543.png)



![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclopentan-1-amine](/img/structure/B1485547.png)
![2-(Pyridin-2-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1485548.png)
![7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene](/img/structure/B1485549.png)
![(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485553.png)
![(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1485556.png)
![1-[(1-fluorocyclopentyl)methyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B1485557.png)
![(3R,4R)-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485562.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)